5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Medicinal chemistry Lead optimization Physicochemical property screening

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034532-84-6) is a synthetic small molecule belonging to the heterocyclic class of pyrazole‑oxadiazole‑nicotinamide conjugates (molecular formula C₁₃H₁₁BrN₆O₂; molecular weight 363.18 g mol⁻¹). The compound integrates a 5‑bromonicotinamide warhead, a 1,2,4‑oxadiazole central linker, and a 1‑methyl‑1H‑pyrazol‑4‑yl terminus.

Molecular Formula C13H11BrN6O2
Molecular Weight 363.175
CAS No. 2034532-84-6
Cat. No. B2675963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
CAS2034532-84-6
Molecular FormulaC13H11BrN6O2
Molecular Weight363.175
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C13H11BrN6O2/c1-20-7-9(4-17-20)12-18-11(22-19-12)6-16-13(21)8-2-10(14)5-15-3-8/h2-5,7H,6H2,1H3,(H,16,21)
InChIKeySRTWTCNFWLRPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034532-84-6): Structural Identity & Baseline Procurement Profile


5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034532-84-6) is a synthetic small molecule belonging to the heterocyclic class of pyrazole‑oxadiazole‑nicotinamide conjugates (molecular formula C₁₃H₁₁BrN₆O₂; molecular weight 363.18 g mol⁻¹). The compound integrates a 5‑bromonicotinamide warhead, a 1,2,4‑oxadiazole central linker, and a 1‑methyl‑1H‑pyrazol‑4‑yl terminus. This architecture is characteristic of kinase‑focused and epigenetic‑targeted chemical libraries; however, no peer‑reviewed pharmacological data are publicly available for this specific compound at the time of writing. [1] The bromine atom at the pyridine 5‑position provides a reactive handle for further derivatisation (e.g., Suzuki coupling) and may modulate halogen‑bonding interactions in a biological target context, though experimental confirmation is lacking.

Why Generic Substitution Fails for 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: The Criticality of the 5‑Bromo‑1,2,4‑Oxadiazole‑Pyrazole Triad


Within the pyrazole‑oxadiazole‑nicotinamide series, even conservative substituent replacements can profoundly alter hydrogen‑bonding capacity, lipophilicity, and target engagement profiles. Replacing the 5‑bromo group with isopropoxy (CAS 2034534‑05‑7) adds a hydrogen‑bond acceptor and increases steric bulk, while a 6‑trifluoromethyl analog (CAS 2034560‑01‑3) markedly elevates lipophilicity (ΔcLogP ≈ +1.2 predicted). [1] Removing the oxadiazole linker entirely, as in 5‑bromo‑N‑(1H‑pyrazol‑4‑yl)nicotinamide (CAS 1153793‑80‑6), drastically alters the spatial orientation of the pyrazole relative to the nicotinamide, eliminating a key pharmacophoric element. Consequently, generic substitution among members of this chemical series cannot preserve structure‑activity relationships, and each compound must be evaluated individually against the intended biological target.

Quantitative Differentiation of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: Head-to-Head Comparisons with Closest Structural Analogs


Molecular Weight Differentiation vs. 6‑Isopropoxy and 6‑Trifluoromethyl Analogs

The target compound possesses a molecular weight of 363.18 g mol⁻¹, which is 20.82 g mol⁻¹ higher than the 6‑isopropoxy analog (342.36 g mol⁻¹) and 10.91 g mol⁻¹ higher than the 6‑trifluoromethyl analog (352.27 g mol⁻¹). [1] This difference is attributable to the bromine substituent (atomic mass 79.9 Da) versus isopropoxy (59.1 Da) or trifluoromethyl (69.0 Da), and places the target compound at a slightly higher molecular weight range that may influence membrane permeability and pharmacokinetic behaviour.

Medicinal chemistry Lead optimization Physicochemical property screening

Hydrogen-Bond Donor/Acceptor Profile Comparison with 5‑Bromo‑N‑(1H‑pyrazol‑4‑yl)nicotinamide

The presence of the 1,2,4‑oxadiazole linker introduces two hydrogen‑bond acceptor (HBA) atoms (N and O) absent in the simpler 5‑bromo‑N‑(1H‑pyrazol‑4‑yl)nicotinamide (CAS 1153793‑80‑6). The target compound has 6 HBA and 1 HBD, compared with 4 HBA and 2 HBD for the simplified analog. This altered H‑bonding capacity can significantly impact binding pose, selectivity, and off‑target liability profiles.

Structure-based drug design Pharmacophore modeling Target engagement

Topological Polar Surface Area (TPSA) and Predicted Lipophilicity (cLogP) vs. Furan‑Carboxamide Analog

Replacement of the nicotinamide moiety with furan‑2‑carboxamide (CAS 2034521‑81‑6) is predicted to reduce TPSA from ~101 Ų to ~80 Ų and increase cLogP by approximately 0.8–1.0 log units, based on standard fragment‑based calculation models (SwissADME/Molinspiration). The higher TPSA of the target compound suggests superior aqueous solubility potential, while the lower cLogP may reduce non‑specific protein binding relative to the furan analog.

ADME prediction Drug-likeness Bioisostere evaluation

Synthetic Versatility: Bromine as a Handle for Late‑Stage Functionalisation vs. Non‑Halogenated Analogs

The 5‑bromo substituent enables palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) that are inaccessible to the non‑halogenated or trifluoromethyl analogs. This provides a direct route to diversified compound libraries without de novo synthesis of each core. [1] The synthetic utility quantifiably differs: the target compound can generate >100 derivatives via a single parallel coupling step, whereas the 6‑trifluoromethyl analog requires multi‑step synthesis for each new derivative.

Parallel synthesis Library diversification Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide


Kinase‑Focused Chemical Library Design

The pyrazole‑oxadiazole‑nicotinamide scaffold is privileged for kinase ATP‑binding site engagement. The bromine substituent at the nicotinamide 5‑position provides a vector for halogen bonding to the hinge region, while the oxadiazole linker offers conformational rigidity absent in simpler pyrazole‑nicotinamides. [1] The compound is suited as a core scaffold for focused kinase inhibitor libraries, where the bromine enables rapid parallel diversification via Suzuki coupling to explore selectivity across the kinome.

Epigenetic Probe Development (Bromodomain / HDAC)

Nicotinamide derivatives are established SIRT and HDAC inhibitor precursors. The oxadiazole‑pyrazole extension may mimic acetyl‑lysine or occupy the NAD⁺ binding pocket. [2] The target compound’s predicted intermediate lipophilicity (cLogP ~1.5) and moderate TPSA (~101 Ų) position it as a starting point for developing cell‑permeable epigenetic probes with potential for nuclear target engagement.

Structure–Activity Relationship (SAR) Expansion via Late‑Stage Functionalisation

The 5‑bromo handle is the single most enabling feature for SAR expansion. Researchers can generate aryl, heteroaryl, amine, or alkyne derivatives from a common intermediate, enabling systematic exploration of the nicotinamide sub‑pocket without re‑optimising the oxadiazole‑pyrazole core. This approach reduces synthesis cost and time while maximising the chemical space explored per campaign. [1]

Negative Control / Tool Compound for Oxadiazole‑Containing Chemical Probes

In the absence of known biological targets, the compound may serve as a structurally matched negative control for active oxadiazole‑pyrazole probes. Its predicted inactivity against common off‑targets (based on the absence of a basic amine or carboxylic acid) supports its utility in phenotypic screening as a chemical probe control. However, experimental confirmation of target engagement is mandatory before procurement for this purpose. [1][2]

Quote Request

Request a Quote for 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.